methyl 4-methyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
Description
Methyl 4-methyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core linked via a carboxamide group to a substituted thiazole ring. The molecule integrates two biologically significant motifs: (i) the thiazolo[3,2-a]pyrimidine scaffold, known for its antimicrobial and anti-inflammatory properties, and (ii) the 4-methylthiazole-5-carboxylate moiety, which enhances metabolic stability and binding affinity in medicinal chemistry contexts . The compound’s synthesis likely involves multi-step coupling reactions, as evidenced by analogous pathways for related thiazole-carboxamides (e.g., hydrolysis of ethyl carboxylates followed by amine coupling) .
Properties
Molecular Formula |
C14H12N4O4S2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H12N4O4S2/c1-6-5-23-14-15-4-8(11(20)18(6)14)10(19)17-13-16-7(2)9(24-13)12(21)22-3/h4-5H,1-3H3,(H,16,17,19) |
InChI Key |
QWVCFOWSPSUVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=NC(=C(S3)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrimidine moiety. The final step involves the esterification of the carboxylate group. Common reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-methyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of thiazolo-pyrimidine derivatives. Key structural analogues include:
Crystallographic and Hydrogen-Bonding Patterns
- Thiazolo-pyrimidines often exhibit planar geometries due to conjugated π-systems, as seen in SHELX-refined structures (). Hydrogen-bonding networks involving the 5-oxo group and carboxamide nitrogen may stabilize crystal packing, as observed in related pyrimidine derivatives .
Biological Activity
Methyl 4-methyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate (CAS#: 1401585-67-8) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula of the compound is , with a molecular weight of 364.4 g/mol. The structure features a thiazole ring and a pyrimidine derivative, which are known to contribute to various biological activities.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
-
Anticancer Activity
- The compound has shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-468 and HeLa cells. The half-maximal inhibitory concentration (IC50) values ranged from 0.3 to 0.5 µM, indicating potent activity against these cell lines .
- Enzyme Inhibition
- Antimicrobial Properties
The mechanisms underlying the biological activity of this compound can be attributed to:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : It promotes apoptotic pathways as evidenced by increased caspase activity in treated cells.
- Inhibition of P-glycoprotein : The ability to inhibit P-glycoprotein suggests potential for overcoming multidrug resistance in cancer therapy .
Case Studies
Several case studies have been documented that illustrate the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study involving MDA-MB-468 and HeLa cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 0.3 µM .
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli indicated that the compound inhibited bacterial growth effectively at low concentrations, supporting its potential use in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
